Ethyl 3-hydroxy-2-methylbenzoate
Overview
Description
Ethyl 3-hydroxy-2-methylbenzoate (EHM) is a naturally occurring ester found in various plants, fruits, and other foods. It is a colorless to pale yellow liquid with a pleasant, sweet, fruity odor and taste. EHM has been used in the food and beverage industry as a flavoring and fragrance agent for many years. It has also been used in the pharmaceutical industry as an antiseptic and preservative, as well as in cosmetics and other personal care products.
Scientific Research Applications
Photodegradation Studies
Ethyl paraben, among other parabens, has been subject to photodegradation studies to understand the kinetics and by-products of its breakdown under UV light, especially due to its prevalent use as a preservative in consumer products and potential environmental impact. Research has explored the efficiency of UV-C lamps and hydrogen peroxide in degrading parabens in water contaminants, revealing insights into the degradation pathways and the formation of transformation products like hydroxybenzoic acids (Gmurek et al., 2015).
Endocrine Disruption and Adipogenesis
Studies have delved into the potential endocrine-disrupting effects of parabens, including ethyl paraben, highlighting their role in adipocyte differentiation and adipogenesis. This line of research sheds light on the biological activities of parabens beyond their antimicrobial properties, raising questions about their safety, particularly in products used by sensitive populations (Hu et al., 2013).
Environmental Persistence and Fate
Investigations into the occurrence, fate, and behavior of parabens in aquatic environments have been significant. These studies aim to understand the persistence of parabens in natural water bodies and sediments, considering their widespread use and continuous introduction into the environment. The findings contribute to the assessment of environmental exposure and the potential ecological impacts of parabens (Haman et al., 2015).
Anticancer Activity
Research has also explored the synthesis and characterization of novel compounds derived from ethyl paraben for potential anticancer applications. These studies involve evaluating the cytotoxic activities of these derivatives against cancer cell lines, contributing to the development of new therapeutic agents (Han et al., 2020).
Analytical Method Development
Significant efforts have been made to develop analytical methods for detecting and quantifying parabens, including ethyl paraben, in various matrices. These methods, employing techniques such as gas chromatography-quadrupole mass spectrometry, aim at accurate measurement of parabens in environmental samples, consumer products, and biological matrices, facilitating exposure assessment and regulatory compliance (Potouridis et al., 2016).
Properties
IUPAC Name |
ethyl 3-hydroxy-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTLEVOTRVPTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572163 | |
Record name | Ethyl 3-hydroxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141607-09-2 | |
Record name | Ethyl 3-hydroxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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